molecular formula C14H10BrClN2O2 B6123307 N'-(4-bromobenzoyl)-3-chlorobenzohydrazide

N'-(4-bromobenzoyl)-3-chlorobenzohydrazide

Cat. No. B6123307
M. Wt: 353.60 g/mol
InChI Key: MLSJYHFWXWCLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-bromobenzaldehyde involves the oxidation of 4-bromobenzyl alcohol . Another related compound, 4-bromobenzoyl chloride, can be synthesized via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .

Mechanism of Action

BBC has been shown to inhibit the growth of cancer cells by inducing apoptosis. It does this by activating the caspase-3 pathway, which leads to the degradation of DNA and other cellular components. BBC has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
BBC has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the levels of various pro-inflammatory cytokines. BBC has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have neuroprotective effects and can protect against various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BBC in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained from various commercial sources. However, one of the main limitations of using BBC is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for research involving BBC. One area of research is the development of new synthetic methods for BBC and related compounds. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

BBC can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. This is then reacted with 3-chlorobenzohydrazide to form BBC. The reaction is typically carried out in a solvent such as dichloromethane or chloroform.

Scientific Research Applications

BBC has been used in a wide range of scientific research applications. One of the most common uses of BBC is in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

N'-(4-bromobenzoyl)-3-chlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-11-6-4-9(5-7-11)13(19)17-18-14(20)10-2-1-3-12(16)8-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJYHFWXWCLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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